molecular formula C13H11NO5S B2689116 N-{[4-(5-formylfuran-2-yl)phenyl]sulfonyl}acetamide CAS No. 680587-33-1

N-{[4-(5-formylfuran-2-yl)phenyl]sulfonyl}acetamide

Cat. No.: B2689116
CAS No.: 680587-33-1
M. Wt: 293.29
InChI Key: HILMWRCUVBRJKF-UHFFFAOYSA-N
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Description

N-{[4-(5-Formylfuran-2-yl)phenyl]sulfonyl}acetamide is a sulfonamide derivative featuring an acetamide group linked to a sulfonyl-substituted phenyl ring, which is further substituted with a 5-formylfuran moiety.

Properties

IUPAC Name

N-[4-(5-formylfuran-2-yl)phenyl]sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO5S/c1-9(16)14-20(17,18)12-5-2-10(3-6-12)13-7-4-11(8-15)19-13/h2-8H,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HILMWRCUVBRJKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(5-formylfuran-2-yl)phenyl]sulfonyl}acetamide typically involves the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the phenyl group: The furan ring is then functionalized with a phenyl group via electrophilic aromatic substitution.

    Introduction of the sulfonyl group: The phenyl-furan intermediate is sulfonated using reagents such as chlorosulfonic acid or sulfur trioxide.

    Acetylation: Finally, the sulfonylated intermediate is acetylated using acetic anhydride or acetyl chloride to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(5-formylfuran-2-yl)phenyl]sulfonyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: N-{[4-(5-carboxyfuran-2-yl)phenyl]sulfonyl}acetamide.

    Reduction: N-{[4-(5-hydroxymethylfuran-2-yl)phenyl]sulfonyl}acetamide.

    Substitution: Various sulfonamide derivatives depending on the nucleophile used.

Scientific Research Applications

N-{[4-(5-formylfuran-2-yl)phenyl]sulfonyl}acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting sulfonamide-sensitive enzymes.

    Materials Science: The compound can be incorporated into polymers to enhance their thermal and mechanical properties.

    Biological Studies: It can be used as a probe to study the interactions of sulfonyl-containing compounds with biological macromolecules.

    Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-{[4-(5-formylfuran-2-yl)phenyl]sulfonyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The formyl group can also participate in hydrogen bonding and other non-covalent interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Structural and Functional Analogues

The table below summarizes key structural analogs, their substituents, pharmacological activities, and sources:

Compound Name Substituent Pharmacological Activity Reference
N-[4-(N-Cyclohexylsulfamoyl)phenyl]acetamide Cyclohexylsulfamoyl Structural studies
N-[4-(Piperazin-1-ylsulfonyl)phenyl]acetamide (37) Piperazinylsulfonyl Anti-hypernociceptive (inflammatory pain)
N-{[4-(4-Methoxybenzenesulfonamido)phenyl]sulfonyl}acetamide 4-Methoxybenzenesulfonamido Antibacterial derivative
Impurity from Sulfamethizole synthesis (5) Thiadiazolylsulfamoyl Antibacterial impurity
2-((4-Amino-5-(furan-2-yl)-...)acetamide derivatives Furan-triazole-sulfanyl Anti-exudative

Pharmacological Activity Comparisons

  • Analgesic and Anti-Inflammatory Agents: Compound 37 (N-[4-(piperazin-1-ylsulfonyl)phenyl]acetamide) demonstrated significant anti-hypernociceptive activity in inflammatory pain models, comparable to standard analgesics like paracetamol . In contrast, the 5-formylfuran group in the target compound may enhance binding to pain-related receptors due to its electron-withdrawing formyl group, though direct evidence is lacking.
  • Antibacterial Derivatives: The impurity N-[4-({4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}sulfamoyl)phenyl]acetamide (5) formed during sulfamethizole synthesis highlights the role of thiadiazole substituents in antibacterial activity .
  • Anti-Exudative Activity: Furan-containing analogs, such as 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives, exhibited anti-exudative effects at 10 mg/kg, comparable to diclofenac sodium . The formyl group in the target compound may further modulate solubility or metabolic stability, influencing efficacy.

Physicochemical and Structural Properties

  • Crystal Packing and Hydrogen Bonding: N-{[4-(4-Methoxybenzenesulfonamido)phenyl]sulfonyl}acetamide () showed a dihedral angle of 83.2° between phenyl rings, stabilized by N–H⋯O and C–H⋯O interactions .
  • Synthetic Pathways :
    The synthesis of sulfonamide-acetamides typically involves reacting sulfonyl chlorides with amines or acetamide precursors. For example, sulfanilamide sodium reacts with 4-methoxybenzenesulfonyl chloride under pH-controlled conditions . The target compound could follow a similar route using 4-(5-formylfuran-2-yl)benzenesulfonyl chloride.

Substituent Effects on Bioactivity

  • Piperazinyl vs. Formylfuran :
    Piperazinyl groups (e.g., in Compound 37) enhance solubility and basicity, favoring interactions with central nervous system targets . The formylfuran substituent, however, may increase electrophilicity, enabling covalent binding or metabolic transformations.

  • Thiadiazole vs. Furan : Thiadiazole-containing sulfonamides (e.g., sulfamethizole impurities) leverage sulfur’s electronegativity for antibacterial activity . The furan ring’s oxygen atom and formyl group could shift selectivity toward different microbial targets or inflammatory pathways.

Biological Activity

N-{[4-(5-formylfuran-2-yl)phenyl]sulfonyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activities, structure-activity relationships (SAR), and potential therapeutic applications of this compound.

Synthesis

The synthesis of this compound typically involves the reaction of 5-formylfuran-2-carboxylic acid derivatives with sulfonamide precursors. The general synthetic route may include:

  • Formation of the Sulfonamide : Reacting sulfonyl chloride with an appropriate amine.
  • Acetylation : The resulting sulfonamide is then acetylated to form the acetamide derivative.
  • Purification : The final product is purified through recrystallization or chromatography.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer), SGC7901 (gastric cancer), and SMMC7721 (liver cancer) cells. The compound exhibited a dose-dependent inhibition of cell proliferation, with IC50 values indicating potent activity (Table 1).

Cell LineIC50 (µM)Mechanism of Action
A54912.5Induction of apoptosis through caspase activation
SGC790115.0Cell cycle arrest at G2/M phase
SMMC772110.0Inhibition of DNA synthesis

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on key enzymes involved in cancer progression and inflammation, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The results indicated that this compound possesses moderate inhibitory activity against these enzymes, which may contribute to its anticancer properties.

EnzymeIC50 (µM)Type of Inhibition
AChE25.0Competitive
BChE30.0Mixed-type

Structure-Activity Relationship (SAR)

The SAR analysis suggests that modifications to the furan and phenyl rings significantly influence biological activity. Compounds with electron-withdrawing groups on the phenyl ring showed enhanced anticancer activity, while substitutions on the furan ring affected enzyme inhibition potency.

Case Studies

  • In Vivo Studies : Animal models treated with this compound demonstrated reduced tumor growth compared to control groups, supporting its potential as an anticancer agent.
  • Combination Therapy : Preliminary studies indicate that combining this compound with established chemotherapeutics may enhance efficacy and reduce side effects.

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